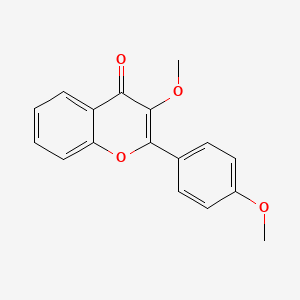

3,4'-Dimethoxyflavone

概要

説明

3,4'-ジメトキシフラボン: は、様々な植物に自然に存在するフラボノイド化合物です。抗酸化、抗炎症、抗癌作用など、多様な生物活性があることで知られています。 この化合物は、潜在的な治療的応用と様々な生化学的経路を調節する役割から、科学研究において注目を集めています .

2. 製法

合成経路と反応条件: 3,4'-ジメトキシフラボンの合成は、通常、適切なフェノール化合物とフラボン前駆体の縮合によって行われます。 一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で3,4-ジメトキシベンズアルデヒドと2-ヒドロキシアセトフェノンを用いてフラボン構造を環化する反応です .

工業的生産方法: 3,4'-ジメトキシフラボンの工業生産には、植物源からの大規模抽出または最適化された反応条件を用いた化学合成が用いられる場合があります。 抽出工程には、通常、溶媒抽出、精製、結晶化などの工程が含まれており、高純度の3,4'-ジメトキシフラボンが得られます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dimethoxyflavone typically involves the condensation of appropriate phenolic compounds with flavone precursors. One common method includes the use of 3,4-dimethoxybenzaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide, followed by cyclization to form the flavone structure .

Industrial Production Methods: Industrial production of 3,4’-Dimethoxyflavone may involve large-scale extraction from plant sources or chemical synthesis using optimized reaction conditions. The extraction process often includes solvent extraction, purification, and crystallization steps to obtain high-purity 3,4’-Dimethoxyflavone .

化学反応の分析

反応の種類: 3,4'-ジメトキシフラボンは、以下の化学反応を起こします。

酸化: キノンやその他の酸化誘導体に変換されます。

還元: 還元反応によってジヒドロフラボンに変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物:

酸化: キノンとヒドロキシル化誘導体。

還元: ジヒドロフラボン。

置換: ハロゲン化フラボンとニトロ化フラボン.

科学的研究の応用

化学: 3,4'-ジメトキシフラボンは、フラボノイドの構造活性相関を研究するモデル化合物として使用されています。 他の生物活性フラボノイド誘導体の合成の前駆体として役立ちます .

生物学: 生物学研究では、3,4'-ジメトキシフラボンは、酵素活性や遺伝子発現への影響など、細胞経路を調節する役割について調査されています。 ヒト造血幹細胞の増殖を促進する可能性が示されています .

医学: この化合物は、様々な癌細胞株の増殖を阻害することで、抗癌作用を示すことが実証されています。 また、炎症性メディエーターを調節することで、抗炎症作用を示します .

産業: 3,4'-ジメトキシフラボンは、健康増進作用から、ニュートラシューティカルや健康食品の開発に利用されています .

作用機序

3,4'-ジメトキシフラボンは、複数の機序を通じてその効果を発揮します。

抗酸化活性: フリーラジカルを捕捉し、酸化ストレスを軽減します。

酵素阻害: 薬物代謝に関与するシトクロムP450などの酵素を阻害します。

遺伝子発現調節: 炎症や細胞増殖に関連する遺伝子の発現に影響を与えます

分子標的と経路:

アリール炭化水素受容体 (AhR): 3,4'-ジメトキシフラボンは、AhRの競合的アンタゴニストとして作用し、その活性化とその下流シグナル伝達経路を阻害します.

核因子-κB (NF-κB): NF-κB経路を調節し、炎症性サイトカインの発現を抑制します.

類似化合物との比較

類似化合物:

タンゲレチン: 同様の抗癌作用と抗炎症作用を持つ、別のポリメトキシフラボン。

ノビレチン: 神経保護作用と抗癌作用で知られています。

5,7-ジメトキシフラボン: 3,4'-ジメトキシフラボンと構造的類似性と生物活性があります.

独自性: 3,4'-ジメトキシフラボンは、アリール炭化水素受容体の特異的な阻害と、ヒト造血幹細胞の増殖を促進する能力によって特徴付けられます。 その独特の構造活性相関により、標的治療への応用に役立つ化合物となっています .

特性

IUPAC Name |

3-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-9-7-11(8-10-12)16-17(20-2)15(18)13-5-3-4-6-14(13)21-16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIUIJXKXMMNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350943 | |

| Record name | ST057645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78933-14-9 | |

| Record name | ST057645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

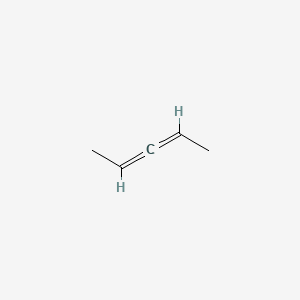

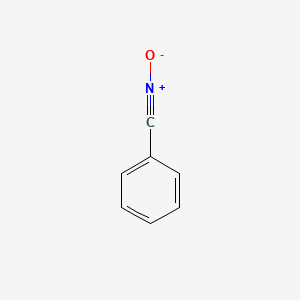

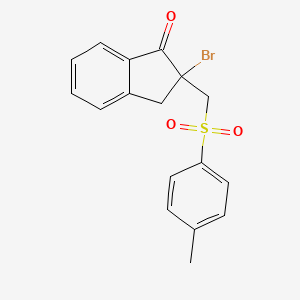

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide](/img/structure/B1201679.png)

![1,2-Diazabicyclo[2.2.2]octane](/img/structure/B1201681.png)

![2-Ethyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B1201693.png)

![N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine](/img/structure/B1201694.png)